[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol
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Overview
Description
“[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol” is a heterocyclic compound . It has a molecular weight of 135.13 . The IUPAC name for this compound is [1,2,4]triazolo[1,5-a]pyridin-7-ol . It is a solid substance .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol”, has been described in the literature . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The InChI code for “[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol” is 1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-2,4H,3H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine-7-one class of compounds, which includes “[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol”, has been studied for their inhibitory effect on copper corrosion in neutral and acidic chloride environments . The compounds were found to form self-organising protective layers on the metal surface as a result of the complex formation process .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,4-Triazolo[1,5-A]pyridin-7-ylmethanol is a scaffold found in several bioactive compounds. Researchers have identified its potential in medicinal chemistry and drug development. Notably, it exhibits activities such as:
- Clinical Applications : It has implications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences
Beyond its biological activities, 1,2,4-triazolo[1,5-A]pyridin-7-ylmethanol finds applications in material sciences. Researchers explore its use in:
Agricultural Chemistry
1,2,4-Triazolo[1,5-A]pyridin-7-ylmethanol derivatives have potential in agriculture:
- Herbicides : Some [1,2,4]triazolo[1,5-A]pyridines exhibit herbicidal activity, making them valuable for weed control .
Biological Studies
Researchers investigate the compound’s effects on biological systems:
- Antibacterial Activity : Some compounds exhibit antibacterial properties, contributing to antimicrobial research .
Fatty Acid-Binding Proteins (FABPs)
FABP4 and FABP5 are therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. The compound’s interactions with these proteins warrant exploration .
Phosphonate Derivatives
1,2,4-Triazolo[1,5-A]pyridin-7-ylmethanol derivatives containing phosphonate groups are of interest due to their potential biological activity. Their fused heterocyclic structure and phosphoryl group make them promising candidates .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .
Biochemical Pathways
For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been reported to inhibit the enzyme acetolactate synthase (AHAS), which plays a crucial role in the biosynthesis of branched-chain amino acids . This inhibition can lead to downstream effects such as the disruption of protein synthesis and cell growth .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds can induce cell apoptosis and cell cycle arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
The action, efficacy, and stability of [1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability could be affected by storage conditions, as indicated by the recommendation to store similar compounds in a dry environment at 2-8°C .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine-7-one class of compounds, which includes “[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol”, has been found to have potential applications in drug design . They have shown promise as potential inhibitors of the SARS-CoV-2 Main protease , suggesting potential future directions in the development of treatments for COVID-19.
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-3,5,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDEVDDTIZCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1824302-02-4 |
Source
|
Record name | {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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